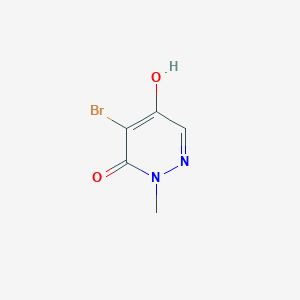

4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

Description

The exact mass of the compound this compound is 203.95344 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-hydroxy-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-5(10)4(6)3(9)2-7-8/h2,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWUUAQSWHQZJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716203 | |

| Record name | 4-Bromo-5-hydroxy-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64178-59-2 | |

| Record name | 4-Bromo-5-hydroxy-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one CAS number 64178-59-2

An In-depth Technical Guide to 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one (CAS: 64178-59-2)

Foreword: The Pyridazinone Core in Modern Chemistry

The pyridazinone ring system is a "wonder nucleus" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1][2] Compounds incorporating this scaffold are investigated for applications ranging from cardiovascular and anti-inflammatory agents to anticancer and antimicrobial therapies.[3][4] This guide focuses on a specific, functionalized derivative, this compound, a versatile building block whose strategic placement of functional groups—a reactive bromine atom, a hydroxyl group, and a methylated nitrogen—makes it a highly valuable intermediate for the synthesis of complex molecules in drug discovery and agrochemical research.[5]

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridazinone, a six-membered heterocyclic compound containing two adjacent nitrogen atoms.[6] The strategic positioning of the bromine atom at the C4 position renders it an excellent leaving group for nucleophilic substitution reactions, which is the cornerstone of its utility as a synthetic intermediate.[5]

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical and Computational Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 64178-59-2 | [5] |

| Molecular Formula | C₅H₅BrN₂O₂ | [5] |

| Molecular Weight | 205.01 g/mol | [5] |

| IUPAC Name | 4-bromo-5-hydroxy-2-methylpyridazin-3-one | [5] |

| SMILES | CN1C(=O)C(=C(C=N1)O)Br | [5] |

| InChI Key | BNWUUAQSWHQZJW-UHFFFAOYSA-N | [5] |

| LogP | 0.55140 | [5] |

| Polar Surface Area | 44.12 Ų |[5] |

Synthesis and Purification

The most direct and common synthesis of this compound involves the selective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one.[5] The choice of brominating agent and reaction conditions is critical to ensure regioselectivity at the electron-rich C4 position and to prevent unwanted side reactions.

Causality of Experimental Design:

-

Precursor: The synthesis logically starts with the unhalogenated pyridazinone core.

-

Brominating Agent: Elemental bromine (Br₂) or other bromine-containing reagents are used. The reaction proceeds via electrophilic aromatic substitution on the electron-rich pyridazinone ring.

-

Solvent: A non-protic solvent such as dichloromethane or acetonitrile is preferred to solubilize the reactants without interfering with the bromination reaction.[5]

-

Temperature Control: The reaction is typically performed under controlled, often cooled, conditions to manage the exothermic nature of the bromination and to minimize the formation of poly-brominated byproducts.

-

Purification: Post-reaction workup is essential to remove unreacted bromine and acidic byproducts. Purification via recrystallization or column chromatography is employed to isolate the final product with high purity.[5]

Caption: General workflow for the synthesis of the title compound.

Protocol 2.1: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established chemical principles for the bromination of pyridazinone systems.[5]

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Add a solution of bromine (1.0-1.1 eq) in dichloromethane dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

-

Workup: Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure this compound.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in its capacity for further functionalization, primarily through nucleophilic substitution at the C4 position.[5]

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C4 position is activated by the electron-withdrawing nature of the pyridazinone ring, making it an excellent leaving group in nucleophilic substitution reactions.[7][8] This allows for the facile introduction of a wide array of functional groups, making it a powerful scaffold for building libraries of compounds for structure-activity relationship (SAR) studies.

Mechanism Rationale: The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophile attacks the carbon bearing the bromine. The negative charge is stabilized by the adjacent nitrogen atoms and carbonyl group. Subsequent elimination of the bromide ion restores the aromaticity of the ring.

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one: Synthesis, Properties, and Research Applications

This guide provides a comprehensive technical overview of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest in medicinal and synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis, reactivity, and potential applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Pyridazinone Core and its Strategic Functionalization

The pyridazinone moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects. The specific compound under review, this compound (CAS: 64178-59-2), is a strategically functionalized derivative. The presence of a bromine atom at the C4 position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the hydroxyl group at C5 and the methyl group at N2 significantly influence the molecule's electronic properties, solubility, and potential for biological interactions. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules and a candidate for biological screening.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer key properties based on its structure and data from analogous compounds.

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Expected Behavior | Rationale and Significance |

| IUPAC Name | 4-bromo-5-hydroxy-2-methylpyridazin-3-one | Standardized nomenclature for unambiguous identification. |

| CAS Number | 64178-59-2 | Unique registry number for database searching. |

| Molecular Formula | C₅H₅BrN₂O₂ | Defines the elemental composition of the molecule. |

| Molecular Weight | 205.01 g/mol | Essential for stoichiometric calculations in synthesis and assays. |

| Calculated LogP | 0.55140 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |

| Polar Surface Area | 44.12 Ų | A key descriptor for predicting drug transport properties. |

| Solubility | Soluble in organic solvents like ethanol and methanol. Expected to have limited solubility in non-polar solvents and water. | Crucial for selecting appropriate solvents for synthesis, purification, and biological assays. |

| Stability | Generally stable under standard laboratory conditions, but noted to be sensitive to light and moisture. | Dictates appropriate storage and handling procedures to prevent degradation. Should be stored in a cool, dark, and dry environment. |

| pKa | Not experimentally determined. The hydroxyl group is expected to be weakly acidic, and the pyridazinone ring nitrogen atoms are weakly basic (pyridazine pKa is ~2.3). | Influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. |

| Melting Point | Not experimentally determined. As a substituted heterocyclic compound, it is expected to be a solid at room temperature with a relatively high melting point. | A fundamental physical constant for purity assessment. |

Synthesis and Purification: A Best-Practice Protocol

The synthesis of this compound typically involves the regioselective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one. The following protocol is a recommended best-practice approach, designed for high yield and purity.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

5-hydroxy-2-methyl-2H-pyridazin-3-one (precursor)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Ethyl Acetate and Hexane (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 5-hydroxy-2-methyl-2H-pyridazin-3-one in anhydrous acetonitrile.

-

Scientist's Insight: The use of an inert atmosphere and anhydrous solvent is critical to prevent side reactions and ensure the stability of the reagents, particularly if any moisture-sensitive intermediates are formed.

-

-

Bromination: Cool the solution to 0°C using an ice bath. Add 1.0 equivalent of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

-

Scientist's Insight: NBS is chosen as the brominating agent for its milder and more selective nature compared to elemental bromine, which reduces the formation of over-brominated byproducts. Portion-wise addition at low temperature helps to control the reaction exotherm and improve regioselectivity.

-

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Scientist's Insight: TLC is a crucial self-validating step. A suitable mobile phase (e.g., 50% ethyl acetate in hexane) should be developed to clearly separate the starting material, product, and any potential byproducts.

-

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Scientist's Insight: The brine wash helps to remove any residual water from the organic layer, facilitating the subsequent drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Scientist's Insight: The polarity of the eluent should be optimized based on TLC analysis to ensure good separation of the desired product from any impurities.

-

-

Characterization: Collect the fractions containing the pure product, combine, and remove the solvent in vacuo to yield this compound as a solid. Confirm the identity and purity of the final product using NMR, FT-IR, and Mass Spectrometry.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is largely dictated by its key functional groups: the bromine atom, the hydroxyl group, and the pyridazinone ring itself.

-

Substitution of the Bromine Atom: The C-Br bond is a key site for synthetic elaboration. The bromine atom can be replaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

Reactions of the Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used as a directing group in certain reactions. Its presence also influences the acidity of the molecule.

-

Ring Reactions: The pyridazinone ring can undergo reduction to its dihydro or fully saturated analogues. The carbonyl group can also potentially react with certain nucleophiles under specific conditions.

Caption: Reactivity map of this compound.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the structure and purity of the synthesized compound.

Caption: Analytical workflow for the characterization of the title compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR are the primary techniques for structural confirmation. The ¹H NMR spectrum is expected to show a singlet for the N-methyl group and a singlet for the vinyl proton on the pyridazinone ring. The ¹³C NMR spectrum will confirm the number of unique carbon environments.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

FT-IR Spectroscopy: Infrared spectroscopy will identify the key functional groups, notably the C=O stretch of the pyridazinone ring, the O-H stretch of the hydroxyl group, and C-Br vibrations.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) should be used to determine the purity of the final compound, ideally demonstrating >95% purity for use in biological assays.

Potential Applications in Research

Substituted pyridazinones are a well-established class of compounds with diverse pharmacological activities. This compound serves as a key intermediate and a potential bioactive molecule in its own right.

-

Medicinal Chemistry: It is an attractive starting point for the development of novel therapeutics. Its potential to be elaborated into a wide range of derivatives makes it a valuable scaffold for targeting enzymes and receptors implicated in diseases such as cancer, inflammation, and cardiovascular disorders.

-

Agrochemicals: The pyridazinone core is also found in some agrochemicals. This compound could be explored as a precursor for new herbicides or fungicides.

-

Chemical Biology: As a functionalized small molecule, it could be used to develop chemical probes to study biological pathways. The bromine atom allows for the potential attachment of reporter tags or affinity labels.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data on its physicochemical properties are not extensively documented in publicly available literature, its synthesis, reactivity, and potential applications can be reliably inferred from established chemical principles and studies on analogous structures. This guide provides a robust framework for its synthesis, purification, and characterization, empowering researchers to confidently utilize this valuable chemical entity in their research and development endeavors.

References

-

MDPI. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 27(19), 6529. Retrieved from [Link]

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124. Retrieved from [Link]

-

Asif, M., Singh, A., Khan, S. A., & Husain, A. (2018). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 54(3), e00040. Retrieved from [Link]

4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one molecular structure and weight

An In-depth Technical Guide: 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one: Molecular Structure, Properties, and Synthetic Pathways

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical compound this compound. We will explore its molecular architecture, physicochemical properties, synthesis, and potential applications, grounding the discussion in established scientific principles.

Core Molecular Identity and Structural Analysis

This compound is an organic compound belonging to the pyridazinone class of heterocycles.[1] The pyridazinone core is a key pharmacophore recognized for a wide range of pharmacological activities.[1][2] The specific arrangement of its functional groups—a bromine atom at the C4 position, a hydroxyl group at C5, and a methyl group on the nitrogen at N2—imparts a unique combination of reactivity and biological potential.[1]

The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on adjacent carbons of the heterocyclic ring creates a distinct electronic environment that influences the molecule's reactivity and its potential interactions with biological targets.

Chemical Structure

The structural formula of the compound is C5H5BrN2O2.[1] Its architecture is defined by a six-membered pyridazinone ring with the aforementioned substitutions.

Caption: 2D structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-5-hydroxy-2-methylpyridazin-3-one | [1] |

| CAS Number | 64178-59-2 | [1][3][4] |

| Molecular Formula | C5H5BrN2O2 | [1] |

| SMILES | CN1C(=O)C(=C(C=N1)O)Br | [1] |

| InChI Key | BNWUUAQSWHQZJW-UHFFFAOYSA-N | [1] |

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems. These parameters influence solubility, permeability, and metabolic stability, which are cornerstone considerations in drug development.

| Property | Value | Significance |

| Molecular Weight | 205.01 g/mol | [1] |

| LogP | 0.55140 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | 44.12 Ų | Suggests good potential for oral bioavailability, as it falls below the 140 Ų threshold often associated with poor membrane permeability.[1] |

| Hydrogen Bond Donors | 1 (from -OH) | Influences solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 3 (from C=O, -OH, and N) | Affects solubility and the potential for forming interactions with biological macromolecules. |

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved through the selective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one.[1] The causality behind this experimental design lies in controlling the regioselectivity of the bromination reaction to target the C4 position, which is activated by the adjacent hydroxyl group.

General Synthetic Workflow

The process involves the reaction of the pyridazinone precursor with a brominating agent under controlled conditions, followed by purification to isolate the target compound.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative methodology based on standard organic synthesis principles for this reaction type.

-

Preparation : Dissolve the starting material, 5-hydroxy-2-methyl-2H-pyridazin-3-one, in a suitable inert solvent such as dichloromethane or acetonitrile in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.[1] The choice of solvent is critical to ensure reagent solubility while minimizing side reactions.[1]

-

Temperature Control : Cool the reaction mixture to 0-5 °C using an ice bath. Lowering the temperature is essential to control the exothermic nature of the bromination and prevent over-bromination or degradation.

-

Reagent Addition : Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the reaction mixture dropwise over 30-60 minutes. A slow addition rate ensures that the local concentration of bromine remains low, favoring selective mono-bromination at the desired C4 position.

-

Reaction Monitoring : Allow the reaction to stir at a controlled temperature for a specified period (typically 2-4 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the crude product under reduced pressure. Purify the resulting solid via recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[1]

Applications in Scientific Research and Development

The pyridazinone scaffold is of significant interest in medicinal chemistry due to its wide array of biological activities.[1][2] this compound serves both as a potential therapeutic agent itself and as a versatile building block for the synthesis of more complex molecules.[1]

-

Medicinal Chemistry : The parent class of pyridazinones has been investigated for numerous therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1][2][5][6] The specific functional groups on this molecule make it a candidate for studies targeting enzymes or receptors where halogen bonding and hydrogen bonding play a key role in ligand recognition.

-

Synthetic Intermediate : The bromine atom at the C4 position is a valuable synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the creation of diverse chemical libraries for drug discovery screening.

-

Agrochemicals : Pyridazinone derivatives are also explored in the field of agrochemicals for their potential herbicidal and pesticidal activities.[1]

Conclusion

This compound is a well-defined chemical entity with a unique molecular structure that underpins its utility in scientific research. Its physicochemical properties are favorable for potential applications in drug discovery, and its synthesis is achievable through controlled, regioselective bromination. As a member of the pharmacologically significant pyridazinone family and a versatile synthetic intermediate, this compound represents a valuable tool for chemists and pharmacologists aiming to develop novel therapeutic agents and other functional molecules.

References

-

4-bromo-5-hydroxy-2-methyl-2,3-dihydropyridazin-3-one. Chemspace. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. [Link]

Sources

- 1. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]

- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. 64178-59-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 4-bromo-5-hydroxy-2-methyl-2,3-dihydropyridazin-3-one - C5H5BrN2O2 | CSSB00010003405 [chem-space.com]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one from 5-hydroxy-2-methyl-2H-pyridazin-3-one

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The core of this process is the regioselective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one. We will explore the underlying chemical principles, detail an optimized experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for obtaining this valuable pyridazinone derivative.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[2][3] The functionalization of the pyridazinone core is crucial for modulating its biological activity, and halogenated intermediates, such as this compound, serve as versatile building blocks for introducing further molecular diversity.[1][4]

This guide focuses specifically on the conversion of 5-hydroxy-2-methyl-2H-pyridazin-3-one to its 4-bromo derivative. This transformation is a classic example of electrophilic aromatic substitution on an electron-rich heterocyclic system, where precise control of reaction conditions is paramount for achieving the desired regioselectivity and yield.

Chemical Identity and Physicochemical Properties

A clear understanding of the target molecule's properties is fundamental for its synthesis, handling, and characterization.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-5-hydroxy-2-methyl-1,2-dihydropyridazin-3-one | - |

| Molecular Formula | C₅H₅BrN₂O₂ | [1] |

| Molecular Weight | 205.01 g/mol | [1] |

| CAS Number | 64178-59-2 | [1] |

| Appearance | Off-white to pale yellow solid | Typical |

| Polar Surface Area | 44.12 Ų | [1] |

| LogP | 0.5514 | [1] |

Synthesis Strategy: Regioselective Electrophilic Bromination

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyridazinone ring, particularly with the presence of an electron-donating hydroxyl group at the C5 position, is considered an "activated" aromatic system, susceptible to electrophilic attack.[5]

Causality of Regioselectivity: The bromination occurs specifically at the C4 position. This high regioselectivity is directed by the combined electronic effects of the substituents. The hydroxyl group at C5 and the ring nitrogen atoms activate the ring towards electrophilic attack. The C4 position is electronically enriched and sterically accessible, making it the most favorable site for the incoming electrophile (Br⁺).

Diagram of the General Reaction Scheme:

Caption: General reaction for the bromination of the pyridazinone precursor.

Critical Parameters and Method Optimization

Achieving a successful synthesis hinges on the careful selection of reagents and reaction conditions.

-

Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the preferred reagent.[5][6] NBS is a solid, making it significantly easier and safer to handle than liquid bromine. It provides a slow, controlled concentration of Br⁺, which minimizes the formation of over-brominated byproducts and leads to a cleaner reaction profile.[5] Alternative methods using potassium bromide with an oxidant like hydrogen peroxide have also been reported.[1]

-

Solvent System: The choice of solvent is critical for solubility and reaction kinetics. Acetonitrile (CH₃CN) is an excellent choice as it is a polar aprotic solvent that effectively dissolves the starting material and NBS without participating in the reaction.[1][6] Other solvents like dichloromethane have also been noted for their efficiency.[1]

-

Temperature Control: The reaction is typically conducted at room temperature. Maintaining a controlled temperature is crucial to ensure high selectivity for the C4 position. Exothermic reactions or excessive heating can lead to undesired side reactions. For highly activated substrates, initial cooling (e.g., 0 °C) may be employed to moderate the reaction rate.[6]

-

Work-up and Purification: Post-reaction, the succinimide byproduct from NBS is water-soluble and can be easily removed by an aqueous work-up. The crude product is then typically purified to remove any unreacted starting material or minor impurities. Recrystallization is often sufficient to achieve high purity, though column chromatography can be used if necessary.[1]

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents:

-

5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Workflow Diagram:

Caption: Step-by-step workflow from reaction to final product analysis.

Procedure:

-

Reaction Setup: To a solution of 5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add N-bromosuccinimide (1.05 mmol, 1.05 eq) in one portion at room temperature.

-

Reaction: Stir the resulting mixture at room temperature overnight (approx. 12-16 hours).

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). This removes acidic impurities and residual water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Characterization and Expected Results

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

| Parameter / Analysis | Expected Result |

| Yield | 65-80% |

| Melting Point | Specific to the compound, should be a sharp range |

| ¹H NMR | Disappearance of the singlet for the proton at C4. Signals corresponding to the N-methyl group and the hydroxyl proton should be present. |

| ¹³C NMR | Appearance of a new signal for the C-Br carbon and a shift in the signals of adjacent carbons. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a monobrominated compound. For C₅H₅BrN₂O₂, expected m/z ≈ 203.96 and 205.96. |

Safety Considerations

-

N-Bromosuccinimide (NBS): Irritant and light-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

Solvents: Acetonitrile and ethyl acetate are flammable and toxic. All manipulations should be performed in a fume hood away from ignition sources.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound is a straightforward yet crucial transformation for chemists in the pharmaceutical and agrochemical industries. The method detailed herein, centered on the regioselective bromination with N-Bromosuccinimide in acetonitrile, is robust, high-yielding, and reliable. By understanding the mechanistic principles and carefully controlling the key experimental parameters, researchers can confidently produce this valuable intermediate for further synthetic elaboration.

References

- EvitaChem. This compound.

-

El-Sayed, M. A. A., et al. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(8), 9559-9573. Available from: [Link]

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

-

Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available from: [Link]

-

Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available from: [Link]

-

International Journal of Pharmaceutical and Clinical Research. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from: [Link]

-

Obeid, S., et al. (2011). Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine–Magnesium Exchange and Lactam Directed Ortho C–H Magnesiation. The Journal of Organic Chemistry, 76(18), 7335-7346. Available from: [Link]

-

Li, J., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(9), 1439. Available from: [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]

Sources

- 1. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity and chemical properties of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

An In-depth Technical Guide to the Reactivity and Chemical Properties of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridazinone Scaffold

The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives have demonstrated significant therapeutic potential, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][3] Within this valuable class of heterocycles, This compound emerges as a particularly versatile synthetic intermediate.

With the molecular formula C₅H₅BrN₂O₂, this compound features a unique convergence of functional groups: a reactive bromine atom, a nucleophilic hydroxyl group, and an electron-deficient pyridazinone core.[4] This specific arrangement provides multiple strategic points for chemical modification, making it an ideal starting material for the construction of diverse molecular libraries aimed at drug discovery and the development of novel agrochemicals.[4][5] This guide offers a detailed exploration of its synthesis, physicochemical properties, and, most critically, its chemical reactivity, providing field-proven insights for its effective utilization in complex synthetic campaigns.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a molecule's physical properties is fundamental to its application in synthetic chemistry, influencing everything from solvent selection to purification strategy.

| Property | Value | Reference |

| CAS Number | 64178-59-2 | [4] |

| Molecular Formula | C₅H₅BrN₂O₂ | [4] |

| Molecular Weight | 205.01 g/mol | [4] |

| IUPAC Name | 4-bromo-5-hydroxy-2-methylpyridazin-3-one | [4] |

| Canonical SMILES | CN1C(=O)C(=C(C=N1)O)Br | [4] |

| LogP | 0.55140 | [4] |

| Polar Surface Area | 44.12 Ų | [4] |

The moderate lipophilicity (LogP) and polar surface area suggest reasonable solubility in a range of organic solvents, a key practical consideration for its use in synthesis.

Caption: Key reactive sites: C4-Br (green) and C5-OH (blue).

Synthesis: A Controlled Approach

The principal synthetic route to this compound involves the selective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one.[4] The success of this synthesis hinges on precise control of reaction conditions to ensure regioselective bromination at the electron-rich C4 position while preventing undesired side reactions.

The causality behind experimental choices is critical:

-

Solvent Selection: Aprotic solvents like dichloromethane or acetonitrile are preferred to enhance reaction efficiency and minimize side reactions that could occur with protic solvents.[4]

-

Temperature Control: Maintaining a low temperature during the addition of the brominating agent is crucial to control the reaction's exothermicity and improve selectivity.

-

Brominating Agent: While elemental bromine can be used, other reagents like N-Bromosuccinimide (NBS) may offer milder conditions and easier handling.

Experimental Protocol: Synthesis via Electrophilic Bromination

-

Dissolution: Dissolve 5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise over 30 minutes, ensuring the temperature does not rise above 5°C.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel, and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[4]

Caption: Workflow for the synthesis of the target compound.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing pyridazinone ring activates the C4-bromo group for nucleophilic substitution, while the C5-hydroxyl group can act as a nucleophile itself.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The displacement of the bromide at the C4 position is the most significant and widely exploited reaction of this molecule.[6] The electron-deficient nature of the pyridazinone ring stabilizes the intermediate Meisenheimer complex, facilitating the substitution process.[7] This reaction provides a powerful method for introducing a wide array of functional groups.

General Mechanism: A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the bromine, forming a negatively charged intermediate (Meisenheimer complex). The negative charge is delocalized and stabilized by the electron-withdrawing groups on the ring. In the final step, the leaving group (Br⁻) is expelled, restoring the aromaticity of the ring.[8][9]

Caption: General mechanism for SNAr reactions at the C4 position.

Classes of Nucleophiles and Their Applications:

-

N-Nucleophiles (Amines): Reaction with primary or secondary amines is a common strategy to synthesize 4-amino-pyridazinone derivatives, which are scaffolds for potential kinase inhibitors and other therapeutic agents.

-

O-Nucleophiles (Alkoxides, Phenoxides): Allows for the synthesis of ether derivatives, modulating the molecule's steric and electronic properties. Note that hydrolysis with water can revert the C4 position back to a hydroxyl group.[7]

-

S-Nucleophiles (Thiols): Provides access to thioether derivatives, which are important in various biologically active molecules.

Experimental Protocol: SNAr with a Primary Amine

This protocol serves as a self-validating system, where the choice of a mild base and controlled temperature is key to preventing side reactions involving the C5-hydroxyl group.

-

Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add a primary amine (1.2 eq).

-

Base Addition: Add a mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to act as a scavenger for the HBr generated during the reaction.

-

Heating: Heat the reaction mixture to 80-100°C and stir for 6-12 hours. The elevated temperature is necessary to overcome the activation energy for the substitution.

-

Monitoring: Track the reaction's completion using TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into water. The product often precipitates and can be collected by filtration.

-

Purification: If necessary, the crude solid can be washed with water and a non-polar solvent like diethyl ether, then purified further by recrystallization or column chromatography.

Reactions at the C5-Hydroxyl Group

The hydroxyl group at the C5 position behaves as a typical enolic hydroxyl, capable of acting as a nucleophile.

-

O-Alkylation and O-Acylation: In the presence of a suitable base (e.g., NaH, K₂CO₃), the hydroxyl group can be deprotonated and subsequently reacted with electrophiles like alkyl halides or acyl chlorides to form the corresponding ethers and esters.[10] This functionalization is critical for SAR studies, as it allows for probing the steric and electronic requirements of biological targets. It also serves as a common protecting group strategy.

Strategic Applications in Drug Discovery

This compound is not merely a chemical curiosity but a strategic tool for drug development. The pyridazinone core is a known pharmacophore, and this specific derivative provides the handles necessary for rapid library synthesis and optimization.[5][11]

The dual reactivity allows for a sequential or orthogonal synthetic strategy. For instance, one could first perform an SNAr reaction at the C4 position and then modify the C5-hydroxyl group, or vice versa, to generate a wide array of structurally diverse compounds. This approach is fundamental to exploring the Structure-Activity Relationship (SAR) of a new chemical series.[3]

Caption: Application as a core scaffold for library synthesis.

Pyridazinone derivatives have been successfully developed as inhibitors of enzymes like cyclooxygenase (COX) and phosphodiesterase-4 (PDE-4), both of which are key targets in inflammation.[2][12] The ability to easily introduce varied substituents at the C4 and C5 positions of this compound makes it an excellent starting point for designing potent and selective inhibitors against these and other important biological targets.

Conclusion

This compound is a high-value synthetic building block, distinguished by its predictable and versatile reactivity. The strategic positioning of the bromo and hydroxyl groups on the pharmaceutically relevant pyridazinone scaffold allows for controlled, sequential modifications. A comprehensive understanding of its reactivity, particularly the propensity of the C4-position for nucleophilic aromatic substitution, empowers researchers and drug development professionals to efficiently construct novel molecular architectures, accelerating the discovery of new therapeutic agents.

References

- EvitaChem. This compound. EvitaChem.

- Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

- Mirage News. (2025). Therapeutic Potential of Pyridazinones Explored. Mirage News.

- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.

- PubMed. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. PubMed.

- PMC. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC.

-

MDPI. (2021). Safe Synthesis of 4,7-Dibromo[1][4][5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. Available from: .

- ResearchGate. (2025). Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives. ResearchGate.

- MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI.

- Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.

- PubMed. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed.

- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. sarpublication.com [sarpublication.com]

- 3. miragenews.com [miragenews.com]

- 4. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]

- 5. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide focuses on a specific derivative, 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one, and explores its potential as a modulator of key biological targets implicated in a range of pathologies. Drawing upon the established polypharmacology of the pyridazinone class, we delineate a scientifically-grounded rationale for investigating this compound as an inhibitor of Cyclooxygenases (COX), Phosphodiesterases (PDEs), and specific Tyrosine Kinases. This document serves as a technical roadmap for researchers, providing not only the theoretical basis for these investigations but also detailed, actionable experimental protocols and the insights required to interpret potential findings.

Introduction: The Pyridazinone Core and the Promise of this compound

The pyridazinone ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[1] This versatility has led to the development of pyridazinone-based drugs with applications in cardiovascular disease, inflammation, oncology, and beyond.[2][3] The specific compound of interest, this compound (CAS: 64178-59-2), possesses distinct structural features—notably, bromine and hydroxyl substitutions—that suggest a unique potential for targeted therapeutic intervention.[4] The presence of a halogen atom can enhance binding affinity and selectivity, while the hydroxyl group can form critical hydrogen bonds within a target's active site. This guide will dissect the therapeutic potential of this molecule by proposing three primary target classes for investigation.

Compound Profile:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 64178-59-2 |

| Molecular Formula | C₅H₅BrN₂O₂ |

| Molecular Weight | 205.01 g/mol |

Potential Therapeutic Target I: Cyclooxygenase (COX) Isoforms

Scientific Rationale

The Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal mediators of inflammation through their role in prostaglandin biosynthesis.[5] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated in inflammatory states and various cancers.[6] Consequently, selective COX-2 inhibitors are sought after for their potential to provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7] The pyridazinone scaffold has been successfully employed as a template for selective COX-2 inhibitors.[8][9] It is hypothesized that the 4-bromo and 5-hydroxy substitutions on the pyridazinone ring of our compound of interest could confer selectivity and potent inhibitory activity against COX-2.

Signaling Pathway

The induction of COX-2 is a complex process triggered by various inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.

Caption: PDE4 signaling pathway and its role in cAMP degradation.

Quantitative Data from Representative Pyridazinone PDE Inhibitors

| Compound | Target PDE | IC₅₀ (µM) | Reference |

| Pyridazinone 4ba | PDE4B | 0.251 | [10] |

| Tricyclic Pyridazinone 31 | PDE3 | 1.8 | [11] |

| Tricyclic Pyridazinone 32 | PDE3 | 1.6 | [11] |

| Pyridopyrazinone Derivatives | PDE5 | 0.001 - 1 | [12] |

| Roflumilast (Reference) | PDE4 | ~0.009 | [10] |

Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay

This luminescent, high-throughput assay is designed to measure the activity of purified PDE enzymes and is well-suited for identifying and characterizing inhibitors. [7][13][14] 1. Reagent Preparation:

-

PDE Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, and other necessary components.

-

PDE Enzyme: Use commercially available purified PDE isoforms (e.g., PDE4B, PDE5A). Dilute to the optimal concentration determined by titration.

-

cAMP or cGMP Substrate: Prepare stock solutions of cAMP or cGMP.

-

Test Compound: Prepare a dilution series of this compound in a suitable solvent.

-

PDE-Glo™ Termination Buffer: This buffer contains a broad-spectrum PDE inhibitor (e.g., IBMX) to stop the reaction.

-

PDE-Glo™ Detection Solution: Contains ATP, protein kinase A (PKA), and a PKA substrate.

-

Kinase-Glo® Reagent: To measure the remaining ATP.

2. Assay Procedure (384-well plate format):

-

Reaction Setup: In each well, add the PDE enzyme and the test compound at various concentrations in the PDE Reaction Buffer.

-

Reaction Initiation: Add the cAMP or cGMP substrate to initiate the PDE reaction. Incubate at room temperature for a predetermined time (e.g., 30-60 minutes).

-

Reaction Termination: Add the PDE-Glo™ Termination Buffer to stop the PDE reaction.

-

Detection Reaction: Add the PDE-Glo™ Detection Solution. The remaining cAMP or cGMP will be used by PKA to phosphorylate its substrate, consuming ATP in the process. Incubate for 20-30 minutes.

-

Luminescence Measurement: Add the Kinase-Glo® Reagent to measure the amount of remaining ATP. The luminescent signal is inversely proportional to the PDE activity. Incubate for 10 minutes and measure luminescence using a plate reader.

3. Data Analysis:

-

The lower the luminescent signal, the higher the PDE activity (more cAMP/cGMP was hydrolyzed, leaving less for the PKA reaction, thus more ATP remains).

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition versus the logarithm of the test compound concentration and determine the IC₅₀ value.

Potential Therapeutic Target III: Tyrosine Kinases

Scientific Rationale

Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. [15]The pyridazinone scaffold has been incorporated into inhibitors of several tyrosine kinases, including B-Raf, Fibroblast Growth Factor Receptors (FGFRs), and Bruton's Tyrosine Kinase (BTK). [15][16]The specific substitutions on this compound may facilitate its interaction with the ATP-binding pocket of certain oncogenic kinases.

Signaling Pathways

B-Raf Signaling Pathway: B-Raf is a key component of the MAPK/ERK pathway. Mutations in B-Raf, such as V600E, lead to constitutive activation of the pathway and uncontrolled cell proliferation.

Caption: The B-Raf/MEK/ERK signaling pathway.

FGFR Signaling Pathway: Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon activation by FGF ligands, trigger multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, to regulate cell survival and proliferation. [16][17][18]

Caption: Overview of FGFR downstream signaling pathways.

Quantitative Data from Representative Pyridazinone Tyrosine Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Pyridazinone Derivative 13 | CSK | <3 | [19] |

| Pyridazinone Derivative 14 | CSK | 5 | [19] |

| Pyrido-pyridazinone 21 | FER | 0.5 | [20] |

| Pyrazolo[3,4-d]pyridazinone 37 | BTK | 2.1 | [16] |

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a sensitive and robust method for quantifying the binding of inhibitors to the ATP site of a kinase. [21][22][23] 1. Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Kinase: Use a commercially available, purified, and tagged (e.g., GST-tagged) kinase of interest (e.g., B-Raf, FGFR1).

-

Europium-labeled Anti-Tag Antibody: An antibody that specifically recognizes the tag on the kinase.

-

Kinase Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold that binds to a broad range of kinases.

-

Test Compound: Prepare a dilution series of this compound.

-

Control Inhibitor: A known inhibitor of the target kinase (e.g., Vemurafenib for B-Raf).

2. Assay Procedure (384-well plate format):

-

Assay Setup: In each well, add the test compound at various concentrations.

-

Kinase/Antibody Addition: Add a pre-mixed solution of the target kinase and the Europium-labeled anti-tag antibody.

-

Tracer Addition: Add the kinase tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

-

TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium, ~615 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) wavelengths.

3. Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

A high FRET ratio indicates that the tracer is bound to the kinase.

-

An inhibitor will displace the tracer, leading to a decrease in the FRET ratio.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition versus the logarithm of the test compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a compelling starting point for a targeted drug discovery campaign. The foundational chemistry of the pyridazinone scaffold, combined with the specific electronic and steric properties imparted by the bromo and hydroxyl substituents, provides a strong rationale for its investigation against three high-value therapeutic target classes: Cyclooxygenases, Phosphodiesterases, and Tyrosine Kinases.

The experimental workflows detailed in this guide offer a clear and scientifically rigorous path for the initial characterization of this compound's biological activity. Successful identification of inhibitory activity against any of these targets would open up avenues for lead optimization, structure-activity relationship (SAR) studies, and further preclinical development. Ultimately, a systematic and mechanistically-driven approach, as outlined herein, will be crucial in unlocking the full therapeutic potential of this promising pyridazinone derivative.

References

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

-

PubMed. (2003). Pyridazinones as selective cyclooxygenase-2 inhibitors. Retrieved from [Link]

-

A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. (n.d.). Retrieved from [Link]

-

A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. (2016). Retrieved from [Link]

-

National Institutes of Health. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

-

Semantic Scholar. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

RSC Publishing. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Retrieved from [Link]

-

Bentham Science. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

-

PubMed. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. Retrieved from [Link]

-

Sami Publishing Company. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Retrieved from [Link]

-

PubMed. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

-

PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

-

Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

-

National Institutes of Health. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Fibroblast Growth Factor signaling pathway. Retrieved from [Link]

-

BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

-

ResearchGate. (n.d.). COX-1 and COX-2 pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). The classification of BRAF mutations and their signaling pathways. Retrieved from [Link]

-

Wikipedia. (n.d.). BRAF (gene). Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Network Map of FGF-1/FGFR Signaling System. Retrieved from [Link]

-

ResearchGate. (n.d.). The predicted PDE5 IC50 values of the test set (series A-H) in nM. Retrieved from [Link]

-

National Institutes of Health. (n.d.). PDE4-Mediated cAMP Signalling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Retrieved from [Link]

-

National Institutes of Health. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]

-

National Institutes of Health. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Retrieved from [Link]

-

ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 8. researchgate.net [researchgate.net]

- 9. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. promega.com [promega.com]

- 14. PDE-Glo™ Phosphodiesterase Assay [promega.kr]

- 15. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 19. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 21. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - FR [thermofisher.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

Lipophilicity and solubility of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

An In-depth Technical Guide to the Lipophilicity and Solubility of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug discovery, the journey from a promising molecular structure to a viable clinical candidate is governed by a complex interplay of factors, among which physicochemical properties are paramount. This guide provides a detailed analysis of two such critical properties—lipophilicity and solubility—for the compound This compound (CAS: 64178-59-2). The pyridazinone scaffold is a well-established pharmacophore with diverse biological activities, but derivatives often face challenges related to poor aqueous solubility.[1][2][3] This document synthesizes theoretical principles with actionable experimental protocols to provide a comprehensive framework for characterizing this compound. We dissect the molecule's structural components to predict its behavior, present validated methods for empirical measurement, and offer strategic insights for its development. A predicted logP of approximately 0.55 suggests a balanced but moderately hydrophilic character, while the rigid, heteroaromatic structure implies that low aqueous solubility may be a significant hurdle to overcome.[4] This guide serves as a critical resource for any research program involving this or structurally related pyridazinones.

Introduction: The Compound and its Physicochemical Imperatives

This compound is a substituted heterocyclic compound belonging to the pyridazinone class.[4] These molecules are of significant interest in medicinal chemistry and agrochemicals due to their wide range of pharmacological activities.[3][4]

Compound Profile:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromo-5-hydroxy-2-methylpyridazin-3-one | [4] |

| CAS Number | 64178-59-2 | [4][5] |

| Molecular Formula | C₅H₅BrN₂O₂ | [4] |

| Molecular Weight | 205.01 g/mol | [4] |

| Polar Surface Area | 44.12 Ų |[4] |

The ultimate success of a drug candidate hinges on its ability to navigate the physiological environment to reach its target. This journey is dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile, which is, in turn, heavily influenced by fundamental physicochemical properties like lipophilicity and solubility.[6][7] An imbalance in these properties can lead to poor bioavailability, unreliable in vitro assay results, and unforeseen toxicity, ultimately causing costly late-stage failures.[6]

Section 1: Lipophilicity Analysis (logP & logD)

Theoretical Framework: Understanding Molecular Partitioning

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a cornerstone of pharmacokinetics.[8] It is most commonly quantified by the partition coefficient (P), which measures the equilibrium distribution of a neutral compound between an organic phase (typically n-octanol) and an aqueous phase. The logarithmic form, logP , is the standard metric.[9]

For ionizable compounds, the distribution is pH-dependent. The logD value represents the partition coefficient at a specific pH, accounting for all forms of the molecule (neutral and ionized).[10] For drug development, logD at the physiological pH of 7.4 is often the more relevant parameter.[7]

Structural Contribution Analysis

The lipophilicity of this compound is a direct consequence of its constituent functional groups, each imparting a distinct influence:

-

Pyridazinone Core & N-methyl Group: The heterocyclic core itself is relatively polar. The N-methyl group adds a small degree of lipophilicity.

-

C4-Bromo Substituent: Halogens, particularly larger ones like bromine, are known to increase lipophilicity. This is not merely due to electronegativity but is a function of their size and the polarizability of their electron shells, which enhances favorable van der Waals and London dispersion forces with the non-polar octanol phase.[11]

-

C5-Hydroxy Substituent: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This functionality strongly favors interaction with the aqueous phase, thereby increasing hydrophilicity (decreasing logP).[12]

Synthesis of Effects: The molecule presents a classic case of opposing physicochemical forces. The lipophilic character of the bromine atom is counteracted by the hydrophilic hydroxyl group and the polar pyridazinone ring. A computationally predicted logP value of 0.55140 suggests these forces result in a compound that is slightly more hydrophilic than lipophilic, a critical piece of information for predicting its behavior.[4]

Computational Prediction of logP

Computational models provide a rapid, cost-effective means to estimate logP before a compound is even synthesized.[9] These methods are typically based on fragmental contributions or whole-molecule properties.[13][14]

| Prediction Method | Predicted logP | Rationale |

| Atom/Fragment-Based (e.g., ALOGPS, KOWWIN) | 0.55140[4] | These algorithms deconstruct the molecule into known fragments and sum their lipophilicity contributions. They are fast and effective for common scaffolds but may struggle with novel or complex electronic interactions.[9][15] |

| Property-Based (e.g., QSPR) | Varies | These methods use quantum chemical calculations to derive descriptors (e.g., charge distribution, surface area) and correlate them with experimental logP values. They can offer higher accuracy but are more computationally intensive.[14][16] |

Note: The value of 0.55140 is the only specific prediction found in the initial search. Different algorithms will likely produce a range of values.

Experimental Determination of logD at pH 7.4

While predictions are useful, the gold standard for determining lipophilicity is empirical measurement.[17] The shake-flask method is the most widely recognized approach.[16][18] Given that the hydroxyl group on the pyridazinone ring may be weakly acidic, determining the logD at pH 7.4 provides a more physiologically relevant measure of its partitioning behavior.

Workflow for Shake-Flask logD₇.₄ Determination

Caption: Shake-flask experimental workflow for logD determination.

Protocol: Shake-Flask Method for logD₇.₄

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Pre-saturate the buffer by shaking it with n-octanol for at least 24 hours, then allowing the phases to separate.

-

Pre-saturate the n-octanol by shaking it with the buffer solution. This crucial step ensures that the volume of each phase does not change during the experiment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in pre-saturated n-octanol at a concentration of approximately 1 mg/mL.

-

-

Partitioning:

-

In a glass vial, combine 2 mL of the compound's octanol solution with 2 mL of the pre-saturated buffer.

-

Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at a controlled temperature (e.g., 25°C) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15-30 minutes to ensure complete separation of the two phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume (e.g., 1 mL) from the n-octanol layer and a known volume from the aqueous buffer layer. Avoid disturbing the interface.

-